ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems and provides a comprehensive description of its molecular structure. The complete International Union of Pure and Applied Chemistry name is ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate, which systematically describes each structural component and their relative positions within the molecule. The nomenclature indicates the presence of a triazolo-pyrimidine fused ring system with specific substitution patterns that define the compound's unique chemical identity.
The structural representation of this compound can be described through multiple chemical notation systems that provide detailed information about atomic connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation for this compound is CCOC(C1=C(N2N=CN=C2N=C1C)/C=C/N(C)C)=O, which encodes the complete molecular structure including the ethyl ester group, the fused heterocyclic core, the methyl substituent, and the (E)-configured dimethylamino vinyl group. Additionally, the International Chemical Identifier representation provides an alternative structural description: InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3, which offers a standardized format for computational chemical databases and software applications.
The three-dimensional molecular geometry of ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyltriazolo[1,5-a]pyrimidine-6-carboxylate features a planar fused ring system with the vinyl substituent extending from the core structure in a trans configuration as indicated by the (E) stereochemical descriptor. The compound's structural architecture incorporates five nitrogen atoms distributed across the triazole and pyrimidine rings, contributing to its potential biological activity and chemical reactivity patterns. The ethyl carboxylate functional group at position 6 provides opportunities for chemical modification and influences the compound's physicochemical properties including solubility and lipophilicity characteristics.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The definitive Chemical Abstracts Service registry number for ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyltriazolo[1,5-a]pyrimidine-6-carboxylate is 1306753-74-1, which serves as the unique numerical identifier for this compound in chemical databases and literature. This Chemical Abstracts Service number was officially assigned to distinguish this specific compound from related structural analogs and isomers within the broader class of triazolo-pyrimidine derivatives. The registry number enables precise identification and retrieval of compound-specific information across multiple chemical information systems and regulatory databases worldwide.
Several alternative molecular identifiers provide additional means of compound recognition and database searching. The Molecular Design Limited number MFCD19103577 serves as another unique identifier commonly used in chemical inventory systems and commercial chemical catalogs. The compound is also referenced through various product codes and catalog numbers assigned by different chemical suppliers, including specific identifiers from research chemical companies and pharmaceutical intermediates suppliers.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 1306753-74-1 | |
| Molecular Design Limited Number | MFCD19103577 | |
| International Chemical Identifier Key | - | |
| PubChem Compound Identifier | - |
The compound has been catalogued under various synonymous names that reflect alternative nomenclature approaches and chemical naming conventions. These include the systematic name triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-, ethyl ester, which provides an alternative systematic description emphasizing the carboxylic acid ester functionality. Additional synonymous designations include variations in the representation of the vinyl group as ethenyl and alternative arrangements of the substituent descriptions within the systematic name structure.
Molecular Formula and Weight Analysis
The molecular formula of ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyltriazolo[1,5-a]pyrimidine-6-carboxylate is C₁₃H₁₇N₅O₂, indicating a composition of thirteen carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and two oxygen atoms. This molecular formula reflects the compound's classification as a nitrogen-rich heterocyclic compound with a relatively high nitrogen content that contributes to its potential biological activity and chemical reactivity characteristics. The presence of five nitrogen atoms within a thirteen-carbon framework results in a nitrogen-to-carbon ratio that is characteristic of bioactive heterocyclic compounds used in pharmaceutical applications.
The molecular weight of this compound is precisely calculated as 275.31 grams per mole, a value that places it within the typical range for small molecule pharmaceutical intermediates and drug candidates. This molecular weight is favorable for oral bioavailability according to established pharmaceutical guidelines and suggests appropriate characteristics for drug-like molecules. The molecular weight calculation accounts for all atomic constituents including the specific isotopic composition of each element present in the compound.
| Molecular Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₅O₂ | - |
| Molecular Weight | 275.31 | g/mol |
| Carbon Atoms | 13 | count |
| Hydrogen Atoms | 17 | count |
| Nitrogen Atoms | 5 | count |
| Oxygen Atoms | 2 | count |
| Nitrogen Content | 25.44% | by mass |
| Oxygen Content | 11.63% | by mass |
The elemental composition analysis reveals that nitrogen constitutes approximately 25.44% of the total molecular mass, which is significantly higher than typical organic compounds and reflects the compound's classification as a nitrogen-rich heterocycle. The oxygen content represents 11.63% of the molecular mass, primarily contributed by the ethyl ester functional group that includes two oxygen atoms in carbonyl and ether linkages. The high nitrogen content is distributed across the fused triazole and pyrimidine rings as well as the dimethylamino substituent, creating multiple potential sites for hydrogen bonding and electrostatic interactions that may influence the compound's biological activity and physicochemical properties.
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHXDOGEFNCKK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate
- Starting Material: Ethyl 7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate.
- Key Reaction: Condensation with dimethylformamide dimethyl acetal or equivalent vinylation reagents to introduce the (E)-2-(dimethylamino)vinyl substituent at the 7-position.
- Reaction Conditions: Reflux in DMF for approximately 20 minutes (0.333 h) to achieve high conversion.
- Yield: Approximately 95%, indicating an efficient transformation.
Reaction Conditions and Optimization
- Solvent: N,N-Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both starting materials and reagents.
- Temperature: Reflux temperature of DMF (~153 °C) is used to drive condensation reactions efficiently.
- Time: Short reaction times (~20 minutes) under reflux are sufficient for high yields.
- Catalysts: No specific catalysts reported for the vinylation step, but Pd/C is used in related hydrogenation steps.
- Purification: Typically involves filtration, solvent removal by distillation, and washing with chloroform or other organic solvents to isolate pure product.
Summary Table of Preparation Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1306753-74-1) is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of this compound is C₁₃H₁₇N₅O₂, with a molecular weight of 275.31 g/mol. The compound is classified as an irritant and requires careful handling in laboratory settings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅O₂ |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 1306753-74-1 |
| Hazard Classification | Irritant |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole and pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Inhibition of COX Enzymes :
- A study reported that certain pyrimidine derivatives exhibited significant COX-2 inhibition with IC₅₀ values around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
- The compound's structure suggests it may similarly inhibit COX enzymes, although specific IC₅₀ values for this compound have not been explicitly documented.
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. This compound is hypothesized to possess similar activities:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of specific functional groups can enhance or diminish biological effects:
- Dimethylamino Group : This moiety is known to influence the lipophilicity and overall pharmacokinetic profile of compounds.
- Triazole and Pyrimidine Scaffolds : These structures are frequently associated with various biological activities due to their ability to interact with multiple biological targets .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Anti-inflammatory Activity : A study involving various pyrimidine derivatives demonstrated that compounds with electron-donating groups showed enhanced COX inhibition and anti-inflammatory properties .
- Antimicrobial Efficacy : Another investigation into hydrazone derivatives found significant antibacterial activity against standard bacterial strains, suggesting that modifications in the pyrimidine structure could lead to enhanced activity against resistant strains .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit antiviral properties. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral RNA synthesis. The specific structure of this compound may enhance its efficacy against certain viruses, making it a candidate for further investigation in antiviral drug development .
Anticancer Potential
The compound's ability to modulate biological pathways associated with cancer cell proliferation has been a focus of research. Triazolo-pyrimidine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. This compound may possess similar properties due to its structural characteristics that promote interaction with cellular targets involved in cancer progression .
Toxicology and Safety Profile
Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Initial toxicity assessments indicate that while the compound shows promise in vitro, comprehensive toxicological studies are necessary to determine its safety in vivo. This includes evaluating potential side effects and interactions with other drugs .
Case Study: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of triazole derivatives against influenza virus strains. The results indicated that compounds with similar structures to this compound significantly reduced viral titers in infected cell cultures. These findings support the potential application of this compound in developing antiviral therapies .
Case Study: Cancer Cell Line Testing
In another study focusing on anticancer properties, this compound was tested against several human cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, suggesting that this compound could be a candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:
Physicochemical and Spectroscopic Properties
- IR/NMR Data: The hydroxylphenyl analog () shows IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O), with ¹H-NMR signals for ethyl ester (δ 1.23 ppm) and aromatic protons (δ 6.99–8.12 ppm) . These contrast with the target compound’s expected signals for dimethylamino (δ ~2.8–3.2 ppm) and vinyl protons.
- Mass Spectrometry : The trimethoxyphenyl analog (5a in ) has a measured HRMS (ESI) m/z of 463.2086 , close to its calculated mass (463.2089 ) . The target compound’s molecular ion would likely appear near 261.29 m/z .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate? A: The compound can be synthesized via three-component condensation reactions involving:
- 3-amino-1,2,4-triazole derivatives (e.g., 3-amino-5-alkylthio-triazoles),
- Aromatic aldehydes (e.g., 2-chlorobenzaldehyde),
- β-keto esters (e.g., acetylacetic ester).
Microwave-assisted synthesis (323 K, 30 min) improves reaction efficiency, yielding ~70% after recrystallization from ethanol . Alternative methods involve refluxing aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid (3 hours), followed by filtration and washing with cold ether .
Structural Characterization Techniques
Q: How is the molecular geometry and purity of this compound validated? A: Key techniques include:
- Single-crystal X-ray diffraction : Confirms bond lengths (e.g., C–N: 1.34–1.45 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and aryl rings), and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
- NMR spectroscopy : H NMR peaks (e.g., δ 10.89 for NH, δ 2.59 for CH) and C NMR confirm substituent integration .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 440.94 for related derivatives) align with theoretical values .
Advanced Synthesis: Regioselectivity Challenges
Q: How can regioselectivity be controlled during the formation of the triazolo[1,5-a]pyrimidine core? A: Regioselectivity is influenced by:
- Electron-donating substituents on aldehydes (e.g., 2-chlorophenyl directs cyclization via steric effects).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-keto ester carbonyl group .
- Catalytic additives : Triethylamine (0.5 mmol) enhances reaction rates in DMF at 120°C .
Crystallographic Insights and Supramolecular Interactions
Q: What intermolecular interactions stabilize the crystal lattice? A: X-ray studies reveal:
- π-π stacking between triazolopyrimidine rings (centroid distance: 3.63 Å) .
- Hydrogen bonding : NH groups interact with ester carbonyl oxygen (e.g., N–H···O=C, 2.89 Å) .
- Planarity : The bicyclic triazolopyrimidine system deviates ≤0.034 Å from planarity, facilitating dense packing .
Assessing Biological Activity
Q: What methodologies are used to evaluate potential bioactivity? A: Common approaches include:
- Enzyme inhibition assays : Test binding to kinases or receptors (e.g., CB2 cannabinoid receptors) using fluorescence polarization .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC determination) .
Stability and Degradation Under Experimental Conditions
Q: How can researchers assess thermal and hydrolytic stability? A: Recommended methods:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for related triazolopyrimidines).
- HPLC-MS monitoring : Track hydrolysis of the ester group in aqueous buffers (pH 4–9) at 37°C .
- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .
Reaction Mechanism Elucidation
Q: What mechanistic pathways underlie the formation of the triazolo[1,5-a]pyrimidine core? A: The synthesis proceeds via:
Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
Michael addition : 3-Amino-triazole attacks the α,β-unsaturated ester.
Cyclization : Intramolecular dehydration forms the fused triazole-pyrimidine ring .
Structure-Activity Relationship (SAR) Optimization
Q: How do structural modifications influence biological activity? A: Key findings from analogous compounds:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
